
2-Methyl-4-nitro-1H-Imidazole-1-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitro-1H-Imidazole-1-15N is a nitrogen-labeled derivative of 2-Methyl-4-nitro-1H-Imidazole. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The nitrogen-15 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1H-Imidazole-1-15N typically involves the nitration of 2-Methylimidazole. The process can be summarized as follows:
Nitration Reaction: 2-Methylimidazole is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Isotope Labeling: The nitrogen-15 isotope can be introduced during the synthesis of the imidazole ring or through subsequent isotopic exchange reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in various chemical syntheses.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-nitro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-nitro-1H-Imidazole-1-15N has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitro-1H-Imidazole-1-15N involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions makes it a versatile molecule in biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroimidazole: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
1-Methyl-2-nitroimidazole: Different substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 2-Methyl-4-nitro-1H-Imidazole-1-15N is unique due to its specific substitution pattern and isotope labeling, which enhances its utility in analytical and research applications. The presence of both methyl and nitro groups provides a balance of reactivity and stability, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
2-methyl-5-nitro-(315N)1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1 |
Clé InChI |
FFYTTYVSDVWNMY-HOSYLAQJSA-N |
SMILES isomérique |
CC1=[15N]C=C(N1)[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


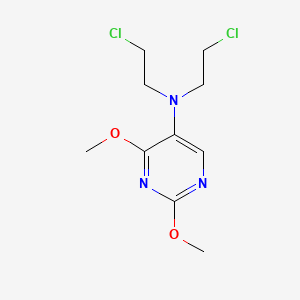
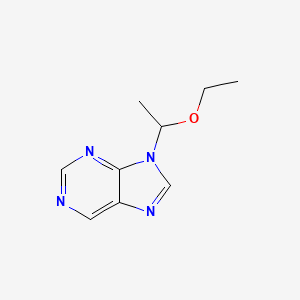
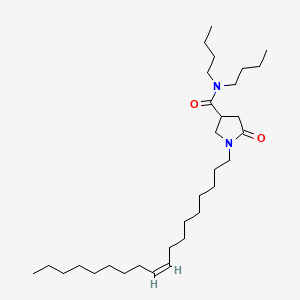
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
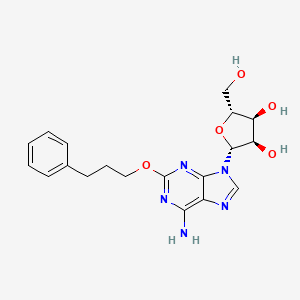
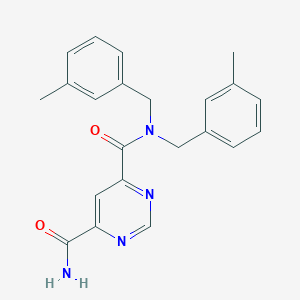

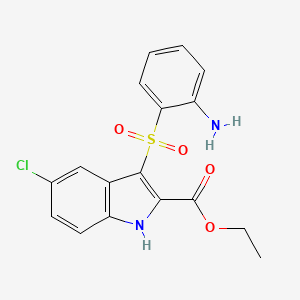
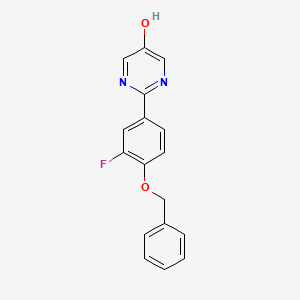
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)

